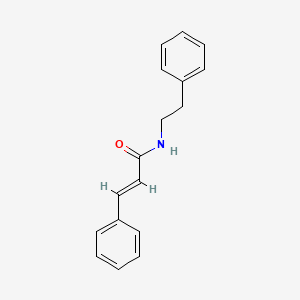

3-phenyl-N-(2-phenylethyl)acrylamide

Vue d'ensemble

Description

3-phenyl-N-(2-phenylethyl)acrylamide, commonly known as PPEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery and development. PPEA belongs to the class of acrylamide derivatives and has been reported to exhibit promising biological activities, including anti-cancer and anti-inflammatory effects.

Mécanisme D'action

The exact mechanism of action of PPEA is not fully understood. However, studies have suggested that PPEA exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. PPEA has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Furthermore, PPEA has been reported to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.

Biochemical and Physiological Effects:

PPEA has been shown to exhibit various biochemical and physiological effects. Studies have reported that PPEA can induce cell cycle arrest, inhibit cell migration, and suppress the expression of matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis. PPEA has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress-induced cellular damage. In addition, PPEA has been reported to improve glucose metabolism and insulin sensitivity in obese mice.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of PPEA is its potential as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs. PPEA has been shown to exhibit potent biological activity against various cancer cell lines and has a favorable pharmacokinetic profile. However, one of the limitations of PPEA is its low solubility in water, which can hinder its use in in vivo experiments. In addition, further studies are needed to investigate the potential toxicity and safety of PPEA in humans.

Orientations Futures

There are several future directions for the research on PPEA. One of the potential areas of investigation is the development of PPEA-based drug delivery systems, which can improve the solubility and bioavailability of the compound. Another area of research is the identification of the molecular targets of PPEA, which can provide insights into its mechanism of action. Furthermore, studies are needed to investigate the potential synergistic effects of PPEA with other anti-cancer and anti-inflammatory agents. Overall, the research on PPEA holds promise for the development of novel therapeutics for the treatment of cancer and inflammation.

Méthodes De Synthèse

PPEA can be synthesized using various methods, including the Knoevenagel condensation reaction, the Suzuki-Miyaura coupling reaction, and the Heck reaction. The most commonly used method for synthesizing PPEA is the Knoevenagel condensation reaction, which involves the reaction between 2-phenylethylamine and 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of PPEA as a yellow solid with a melting point of 162-164°C.

Applications De Recherche Scientifique

PPEA has been extensively studied for its potential applications in drug discovery and development. The compound has been reported to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. PPEA has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, PPEA has been reported to exhibit neuroprotective effects against oxidative stress-induced neuronal damage.

Propriétés

IUPAC Name |

(E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,18,19)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSUEWCVNFFBGV-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenethyl-3-phenyl-acrylamide | |

CAS RN |

103188-43-8 | |

| Record name | N-Phenethyl-3-phenyl-acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PHENETHYL-3-PHENYL-ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2RPT6UA5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5760244.png)

![N-(2-fluorophenyl)-N'-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5760246.png)

![methyl 2-[(3,4-dimethylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5760247.png)

![1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5760255.png)

![1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5760259.png)

![3-[1-[(aminocarbonothioyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5760269.png)

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)

![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)

![3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5760310.png)

![2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5760312.png)